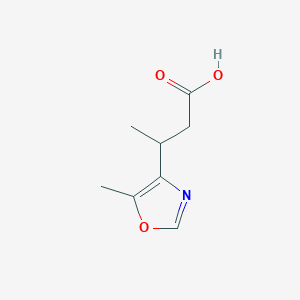

3-(5-Methyloxazol-4-yl)butanoic acid

Beschreibung

3-(5-Methyloxazol-4-yl)butanoic acid is a heterocyclic carboxylic acid featuring a five-membered oxazole ring substituted with a methyl group at position 5 and a butanoic acid chain at position 4. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol. Oxazole rings are electron-deficient aromatic systems known for their role in medicinal chemistry, often contributing to metabolic stability and bioavailability in drug candidates . The butanoic acid moiety enhances solubility in polar solvents and may serve as a pharmacophore for targeting enzymes or receptors requiring carboxylic acid interactions.

Eigenschaften

Molekularformel |

C8H11NO3 |

|---|---|

Molekulargewicht |

169.18 g/mol |

IUPAC-Name |

3-(5-methyl-1,3-oxazol-4-yl)butanoic acid |

InChI |

InChI=1S/C8H11NO3/c1-5(3-7(10)11)8-6(2)12-4-9-8/h4-5H,3H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

WZSWNJVERLMQCD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CO1)C(C)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyloxazol-4-yl)butanoic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxybenzoic acid with suitable reagents can yield the desired oxazole derivative . Another method involves the use of trifluoroacetic anhydride to introduce the trifluoroacetyl group, followed by further functional group transformations .

Industrial Production Methods

Industrial production of 3-(5-Methyloxazol-4-yl)butanoic acid typically involves scalable and cost-effective methods. The use of trifluoroacetic anhydride in large-scale reactions has been demonstrated to be feasible and efficient, allowing for the production of significant quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methyloxazol-4-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The oxazole ring can undergo substitution reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(5-Methyloxazol-4-yl)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(5-Methyloxazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The butanoic acid chain can enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

4-((5-Aryl-1,3,4-oxadiazol-2-yl)thio)butanoic Acids ()

Compounds such as 19b, 19c, 19d, and 19e feature a 1,3,4-oxadiazole core linked to butanoic acid via a thioether bridge. Key differences include:

- Substituents : Aryl groups (e.g., 2-chloro-4-propylphenyl in 19b ) introduce steric bulk and lipophilicity, whereas the target compound’s 5-methyl group on oxazole is less sterically demanding.

- Linker : The thioether (S-link) in oxadiazole derivatives increases lipophilicity compared to the direct C–O/C–N bonds in oxazole-based compounds.

Biological Implications : Oxadiazole derivatives in show inhibitory activity against Rho/Myocar, with purity ranging from 36% to 76% . The thioether linker may enhance membrane permeability, but the target compound’s lack of sulfur could reduce toxicity risks.

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid ()

This compound (C₁₂H₁₂N₂O₃ , MW 232.23 g/mol) has a 1,2,4-oxadiazole core with a phenyl substituent. Key comparisons:

- Solubility: Soluble in chloroform, methanol, and DMSO, suggesting moderate polarity . The target compound’s shorter chain (butanoic vs. phenyl-substituted) may improve aqueous solubility.

- Molecular Weight : The oxadiazole derivative’s higher molecular weight (232 vs. 169 g/mol) could impact pharmacokinetics, such as absorption and distribution.

Isoxazole Derivatives ()

The compound N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide (36a) contains an isoxazole ring (oxygen and nitrogen adjacent) instead of oxazole. Key distinctions:

- Structural Isomerism : Isoxazole’s O–N adjacency vs. oxazole’s O–N separation alters dipole moments and binding interactions.

- Functional Groups : The benzamide and hydroxypropyl-methylamine substituents in 36a suggest GABA receptor targeting, while the target compound’s carboxylic acid group may favor interactions with carboxylate-binding enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.